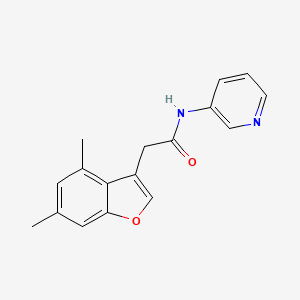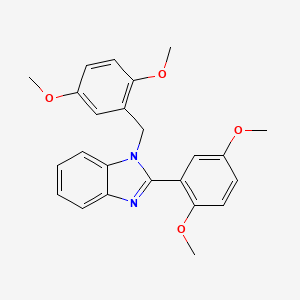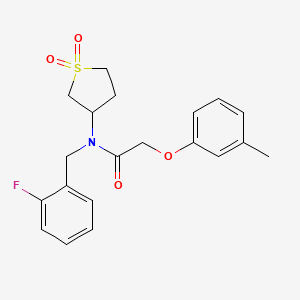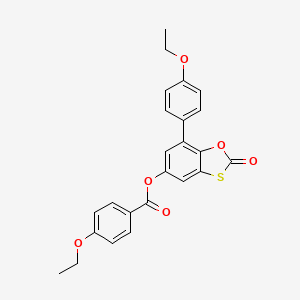
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide is an organic compound that belongs to the class of benzofurans and pyridines. This compound is characterized by the presence of a benzofuran ring substituted with dimethyl groups and an acetamide linkage to a pyridine ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:
-
Formation of the Benzofuran Core: : The benzofuran core can be synthesized through the cyclization of appropriate precursors. For instance, starting from 2,4-dimethylphenol, a Friedel-Crafts acylation can be performed to introduce an acyl group, followed by cyclization to form the benzofuran ring.
-
Introduction of the Acetamide Group: : The acetamide group can be introduced by reacting the benzofuran derivative with chloroacetyl chloride in the presence of a base such as triethylamine. This forms the intermediate 2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl chloride.
-
Coupling with Pyridine: : The final step involves coupling the intermediate with pyridine-3-amine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzofuran ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products
Oxidation: Products include 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetic acid.
Reduction: Products include 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)ethylamine.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an enzyme inhibitor or receptor modulator, exploring its effects on various biological pathways.
Medicine
In medicine, research may explore its potential as a therapeutic agent. Its structural features suggest it could interact with specific molecular targets, making it a candidate for drug development in areas such as oncology or neurology.
Industry
Industrially, the compound could be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity profile make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-2-yl)acetamide: Similar structure but with the pyridine ring attached at a different position.
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-4-yl)acetamide: Another positional isomer with the pyridine ring attached at the 4-position.
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(quinolin-3-yl)acetamide: A related compound where the pyridine ring is replaced with a quinoline ring.
Uniqueness
The uniqueness of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridine ring and the presence of dimethyl groups on the benzofuran ring contribute to its distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H16N2O2 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C17H16N2O2/c1-11-6-12(2)17-13(10-21-15(17)7-11)8-16(20)19-14-4-3-5-18-9-14/h3-7,9-10H,8H2,1-2H3,(H,19,20) |
Clave InChI |
XFMVPOQYZYMAGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CN=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11416704.png)


![Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate](/img/structure/B11416724.png)
![5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11416729.png)
![Dimethyl {2-(4-methoxybenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11416738.png)
![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11416740.png)
![N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11416745.png)
![7-(3-chlorophenyl)-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416755.png)
![2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11416759.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11416773.png)
![7-(3-methoxypropyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11416784.png)

